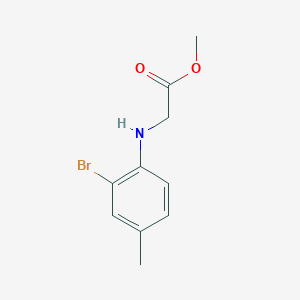
Methyl (2-bromo-4-methylphenyl)glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2-bromo-4-methylphenyl)glycinate is an organic compound with the molecular formula C10H12BrNO2 and a molecular weight of 258.11 g/mol . This compound is primarily used for research purposes and is not intended for human use . It is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, along with a glycine ester moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2-bromo-4-methylphenyl)glycinate typically involves the reaction of 2-bromo-4-methylphenylamine with glycine methyl ester in the presence of a coupling agent . The reaction is carried out under controlled conditions to ensure the formation of the desired product with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2-bromo-4-methylphenyl)glycinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted phenylglycinates.
Oxidation Reactions: Products include phenylglycine oxides.
Reduction Reactions: Products include phenylglycine amines.
Coupling Reactions: Products include biaryl compounds.
Aplicaciones Científicas De Investigación
Methyl (2-bromo-4-methylphenyl)glycinate is used in various scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis and the development of new compounds.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Medicine: Research involving this compound contributes to the development of pharmaceuticals and therapeutic agents.
Industry: It is utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl (2-bromo-4-methylphenyl)glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and glycine ester moiety play crucial roles in its binding affinity and reactivity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (2-bromo-4-chlorophenyl)glycinate
- Methyl (2-bromo-4-fluorophenyl)glycinate
- Methyl (2-bromo-4-ethylphenyl)glycinate
Uniqueness
Methyl (2-bromo-4-methylphenyl)glycinate is unique due to the presence of a methyl group on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it valuable for specific research applications .
Propiedades
Fórmula molecular |
C10H12BrNO2 |
|---|---|
Peso molecular |
258.11 g/mol |
Nombre IUPAC |
methyl 2-(2-bromo-4-methylanilino)acetate |
InChI |
InChI=1S/C10H12BrNO2/c1-7-3-4-9(8(11)5-7)12-6-10(13)14-2/h3-5,12H,6H2,1-2H3 |
Clave InChI |
WGZFWDOZHVVDJO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)NCC(=O)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


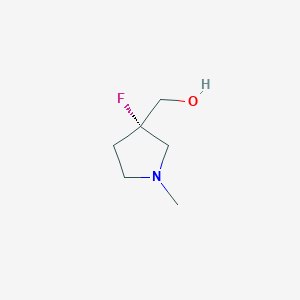
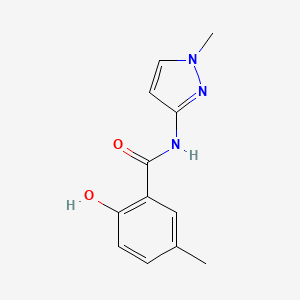

![(S)-4-Chloro-5-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(1H)-one](/img/structure/B14897230.png)
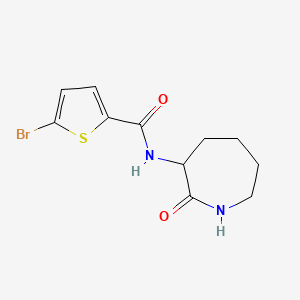

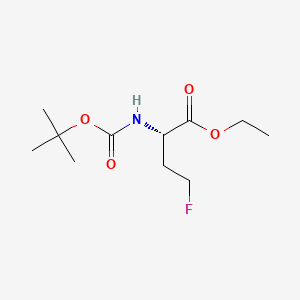

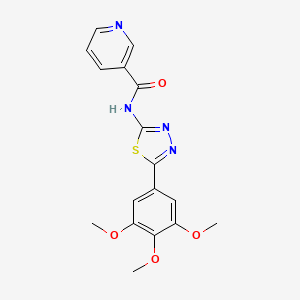
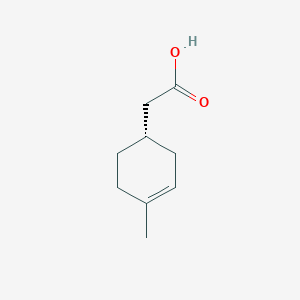
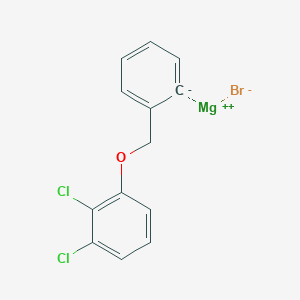

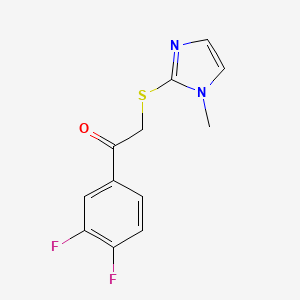
![3-Bicyclo[3.2.0]heptanylmethanol](/img/structure/B14897311.png)
